(2S)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
The compound (2S)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a chiral propanoic acid derivative with a stereogenic center at the second carbon (S-configuration). Its structure features:
- A tert-butoxycarbonyl (Boc) group at position 2, serving as a protective moiety for the amino functionality.
- A 2-methyl-3-oxo-1H-pyrazol-4-yl substituent at position 3, introducing a β-ketopyrazole heterocycle.
This Boc-protected amino acid derivative is likely utilized in peptide synthesis or as a precursor for bioactive molecules. The 3-oxo group enhances polarity and may participate in hydrogen bonding or metal coordination.
Properties
IUPAC Name |
(2S)-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c1-12(2,3)20-11(19)14-8(10(17)18)5-7-6-13-15(4)9(7)16/h6,8,13H,5H2,1-4H3,(H,14,19)(H,17,18)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJVHVIWKEECH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNN(C1=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNN(C1=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, including its effects on various cellular and molecular targets.
Chemical Structure and Synthesis
The compound features a pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the propanoic acid side chain. Preliminary studies indicate that derivatives of this compound can be synthesized through various methods, including microwave-assisted reactions, which enhance yield and purity .
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .
The mechanism of action for this compound appears to involve:
- Inhibition of Kinases : Compounds with similar structures have been identified as inhibitors of AMPK (AMP-activated protein kinase), which plays a critical role in cellular energy homeostasis.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption has been observed .
In Vitro Studies
In vitro studies using cancer cell lines such as HeLa and MCF-7 revealed significant cytotoxic effects at micromolar concentrations. The IC50 values for similar pyrazole derivatives ranged from 5 to 15 µM, indicating potent activity against these cell lines .
In Vivo Studies
Animal models treated with pyrazole derivatives showed reduced tumor growth compared to controls. The studies utilized xenograft models where human cancer cells were implanted into immunocompromised mice. Treatment with this compound resulted in a significant decrease in tumor volume after four weeks of treatment .
Data Tables
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Utility : The Boc group’s acid-lability makes the compound suitable for solid-phase peptide synthesis, contrasting with Z-protected analogues requiring harsher cleavage conditions .
- Therapeutic Potential: Pyrazole cores are prevalent in COX-2 inhibitors (e.g., Celecoxib), but the 3-oxo group’s electron-withdrawing effect may shift target specificity toward kinases or metalloenzymes.
- Physicochemical Properties :
- LogP (estimated) : ~1.5 (moderate lipophilicity due to Boc group).
- Solubility : Likely poor in aqueous media, necessitating formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
